molecular formula C19H14ClN7O2 B267906 10-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

10-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Cat. No. B267906
M. Wt: 407.8 g/mol
InChI Key: KNNIIIDAPCCQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 10-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not fully understood. However, it is believed to exert its biological activities through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and interaction with cellular membranes.
Biochemical and Physiological Effects:
10-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to exhibit a range of biochemical and physiological effects. It has been demonstrated to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, it has been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects. It has also been investigated for its potential use in drug delivery systems, due to its ability to interact with cellular membranes.

Advantages and Limitations for Lab Experiments

The advantages of using 10-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments include its potent biological activities, its ability to interact with cellular membranes, and its potential use in drug delivery systems. However, the limitations include its complex synthesis method, low yield, and limited availability.

Future Directions

There are several future directions for research on 10-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. These include further investigation of its biological activities and mechanisms of action, optimization of its synthesis method to improve yield and purity, and exploration of its potential use in drug delivery systems and materials science. In addition, future research could focus on the development of new derivatives and analogs of this compound with improved properties and activities.

Synthesis Methods

The synthesis of 10-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one involves multiple steps. The starting material is 4-methoxyphenylacetic acid, which undergoes a series of reactions, including reduction, cyclization, and oxidation, to produce the final compound. The synthesis method has been optimized to improve yield, purity, and reproducibility.

Scientific Research Applications

10-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been studied extensively for its potential applications in various fields of science. It has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory activities. In addition, it has been investigated for its potential use in drug delivery systems, as well as in the development of new materials and sensors.

properties

Product Name

10-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Molecular Formula

C19H14ClN7O2

Molecular Weight

407.8 g/mol

IUPAC Name

10-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C19H14ClN7O2/c1-29-13-8-4-11(5-9-13)17-14-15(10-2-6-12(20)7-3-10)22-23-18(28)16(14)21-19-24-25-26-27(17)19/h2-9,17,25-26H,1H3

InChI Key

KNNIIIDAPCCQMU-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl

SMILES

COC1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl

Origin of Product

United States

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